(3-Phenylazetidin-3-yl)methanol

Description

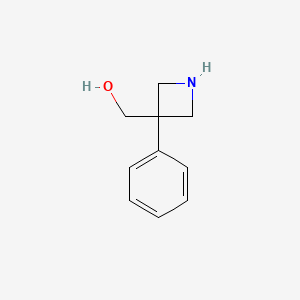

(3-Phenylazetidin-3-yl)methanol is a four-membered azetidine ring derivative featuring a phenyl group at the 3-position and a hydroxymethyl (-CH₂OH) substituent at the same position. The compound’s structure combines the inherent ring strain of azetidine with the aromatic and steric effects of the phenyl group, making it a unique scaffold for pharmaceutical and synthetic chemistry applications.

Properties

IUPAC Name |

(3-phenylazetidin-3-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c12-8-10(6-11-7-10)9-4-2-1-3-5-9/h1-5,11-12H,6-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGORPCNZTLVDOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)(CO)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5961-34-2 | |

| Record name | 3-Phenyl-3-azetidinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5961-34-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Phenylazetidin-3-yl)methanol typically involves the formation of the azetidine ring followed by functionalization. One common method is the cyclization of appropriate precursors under basic conditions. For example, the reaction of N-phenyl-β-amino alcohols with suitable electrophiles can lead to the formation of the azetidine ring. The hydroxymethyl group can be introduced through subsequent functionalization steps .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness to be viable on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

(3-Phenylazetidin-3-yl)methanol can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding amine.

Substitution: The phenyl group or the hydroxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions include:

Oxidation: Phenylazetidine-3-carboxylic acid or phenylazetidine-3-aldehyde.

Reduction: Phenylazetidine-3-amine.

Substitution: Various substituted azetidines depending on the reagents used.

Scientific Research Applications

(3-Phenylazetidin-3-yl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Phenylazetidin-3-yl)methanol is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to a range of biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs: Substituent Effects

The substituent type and position on the azetidine ring significantly influence molecular properties and reactivity. Key comparisons include:

- Substituent Position : The target compound’s phenyl group at C3 introduces greater steric bulk and lipophilicity compared to N1-alkylated analogs (1a, 1b). This may reduce water solubility but improve membrane permeability in drug design.

- Yield Trends : Ethyl-substituted 1b (93% yield) outperforms methyl-substituted 1a (87%), suggesting alkyl chain length impacts reaction efficiency, possibly due to reduced steric hindrance or electronic stabilization .

- Chromatographic Behavior : Lower MeOH concentrations (0–10%) are required to elute 1b (ethyl) compared to 1a (methyl, 0–20%), reflecting increased hydrophobicity with larger substituents .

Heterocyclic Ring Variations

- Azetidine vs. Morpholine: (3-Methylmorpholin-3-yl)methanol () replaces azetidine with a six-membered morpholine ring containing an oxygen atom. Morpholine derivatives typically exhibit lower ring strain, higher conformational flexibility, and improved hydrogen-bonding capacity, which are advantageous in catalysis or drug delivery .

- Pyrazole/Pyridazine Derivatives: Compounds like [1-(4-Methylphenyl)-3-(3-pyridinyl)-1H-pyrazol-4-yl]methanol () and (4-(6-methoxypyridazin-3-yl)phenyl)methanol () feature larger aromatic systems. These structures are more planar and may engage in π-π stacking interactions, making them suitable for materials science or kinase inhibition .

Functional Group Comparisons

- Methanol vs. However, methanol’s toxicity () necessitates careful handling in synthetic workflows .

Biological Activity

(3-Phenylazetidin-3-yl)methanol is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound features an azetidine ring, a phenyl group, and a hydroxymethyl group, which contribute to its unique chemical properties and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial activity . Studies have shown that derivatives of azetidine compounds can interact with microbial cell membranes, leading to cell death or inhibition of growth. The specific mechanisms may involve disruption of membrane integrity or interference with essential metabolic pathways in microorganisms.

Anticancer Potential

The compound has also been investigated for its anticancer properties . Preliminary studies suggest that this compound may inhibit the proliferation of various cancer cell lines. The mechanism of action is believed to involve modulation of cell signaling pathways that regulate cell cycle progression and apoptosis. For instance, it may affect the activity of enzymes involved in DNA synthesis or repair, thereby hindering cancer cell growth.

The exact mechanism of action for this compound is not fully elucidated. However, it is thought to interact with specific molecular targets such as enzymes and receptors, modulating their activity. This interaction can lead to a range of biological effects, including antimicrobial and anticancer activities.

Case Studies

- Antimicrobial Activity Study : A study demonstrated that this compound derivatives showed significant inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, indicating effective antimicrobial properties comparable to standard antibiotics.

- Anticancer Activity Evaluation : In vitro studies on various cancer cell lines revealed that this compound exhibited IC50 values in the micromolar range, suggesting significant anticancer potential. Further investigations are needed to explore its efficacy in vivo and its potential as a therapeutic agent.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Azetidine ring, phenyl group | Antimicrobial, Anticancer |

| (3-Methylazetidin-3-yl)methanol | Azetidine ring, methyl group | Moderate Anticancer |

| (3-(4-Fluorophenyl)azetidin-3-yl)methanol | Azetidine ring, fluorophenyl group | Enhanced Antimicrobial |

This table highlights the structural diversity among related compounds and their corresponding biological activities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.